molecular formula C11H9ClN2O3 B2590568 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid CAS No. 55983-86-3

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid

Cat. No.: B2590568
CAS No.: 55983-86-3
M. Wt: 252.65
InChI Key: PBEJMUOZISAFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the first position, a methoxy group at the fifth position, and a carboxylic acid group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, hydrazine hydrate, and methoxyacetic acid.

    Formation of Pyrazole Ring: The initial step involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with methoxyacetic acid under acidic conditions to form the pyrazole ring.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the third position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide or other suitable carboxylating agents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups using suitable reagents and conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound for the development of new drugs.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Research: It is employed in biological studies to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but differs in the substitution pattern, with dimethyl groups instead of a methoxy group.

    1-(2-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group at the third position instead of a methoxy group.

    1-(2-chlorophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid: This compound has the carboxylic acid group at the fourth position instead of the third position.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJMUOZISAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.